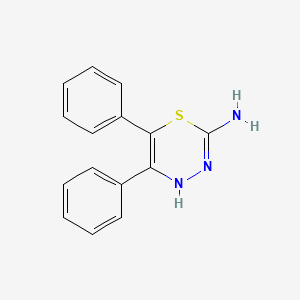

5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

114514-78-2 |

|---|---|

Molecular Formula |

C15H13N3S |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

5,6-diphenyl-4H-1,3,4-thiadiazin-2-amine |

InChI |

InChI=1S/C15H13N3S/c16-15-18-17-13(11-7-3-1-4-8-11)14(19-15)12-9-5-2-6-10-12/h1-10,17H,(H2,16,18) |

InChI Key |

XIBYYDNGCQQMTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=NN2)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Diphenyl 4h 1,3,4 Thiadiazin 2 Amine and Its Derivatives

Classical Synthetic Approaches to 1,3,4-Thiadiazines

Classical methods for the synthesis of 1,3,4-thiadiazines are well-established and typically involve the cyclization of linear precursors. These reactions are foundational in heterocyclic chemistry and offer reliable pathways to the target compounds.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone for the synthesis of 1,3,4-thiadiazine derivatives. These methods involve the formation of the heterocyclic ring from one or more acyclic starting materials with the elimination of a small molecule, such as water or a hydrogen halide.

A prevalent and efficient method for the synthesis of 2-amino-1,3,4-thiadiazines involves the reaction of thiosemicarbazide (B42300) or its derivatives with α-dicarbonyl compounds or their equivalents. In the specific case of 5,6-diphenyl-4H-1,3,4-thiadiazin-2-amine, the reaction of thiosemicarbazide with benzil (B1666583) (1,2-diphenylethane-1,2-dione) or its halo-derivatives serves as a direct route to the desired scaffold.

The reaction mechanism typically proceeds through the initial condensation of the thiosemicarbazide with one of the carbonyl groups of the α-diketone to form a thiosemicarbazone intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the 1,3,4-thiadiazine ring. The reaction conditions, such as the choice of solvent and the use of a catalyst, can influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| Thiosemicarbazide | Benzil | Ethanolic HCl, reflux | This compound | Not reported | General Method |

| 4-Phenylthiosemicarbazide | Phenacyl bromide | Reflux | 2-(Phenylamino)-5-phenyl-4H-1,3,4-thiadiazine | Not reported | ekb.eg |

| Substituted Thiosemicarbazides | α-Haloketones | Varies | Various 2-amino-1,3,4-thiadiazines | Varies | General Method |

An alternative classical approach to the 1,3,4-thiadiazine core involves the reaction of hydrazides or thiohydrazides with α-haloketones or α-haloesters. This method provides a versatile route to various substituted 1,3,4-thiadiazines. For the synthesis of the target compound, a suitable thiohydrazide would be reacted with an α-haloketone derived from benzil, such as α-bromodeoxybenzoin.

The reaction sequence involves the nucleophilic attack of the hydrazide or thiohydrazide on the α-haloketone, followed by an intramolecular cyclization to form the thiadiazine ring. The specific substitution pattern on the final product is determined by the choice of the starting hydrazide and the α-halo carbonyl compound.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| Thiohydrazide | α-Bromodeoxybenzoin | Base, solvent | This compound derivative | Not reported | General Method |

| Hydrazides | α-Haloesters | Varies | 1,3,4-Thiadiazin-5-one derivatives | Varies | General Method |

This table represents a general synthetic strategy. Specific examples with detailed experimental data for the title compound were not prominently found in the searched literature.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and offer a streamlined approach to diverse chemical libraries.

The Biginelli reaction is a well-known multi-component reaction that traditionally yields dihydropyrimidinones. organic-chemistry.orgwikipedia.org Variations of this reaction, employing thiourea (B124793) instead of urea, can lead to the formation of sulfur-containing heterocycles. While the direct synthesis of 1,3,4-thiadiazines via a classical Biginelli reaction is not common, conceptually similar one-pot, three-component reactions involving a diketone, a thiourea or thiosemicarbazide derivative, and another component could potentially lead to thiadiazine-like structures. nih.govbiomedres.us The reaction of a 1,2-diketone like benzil, thiosemicarbazide, and a third component under acidic or basic conditions could be explored as a potential route to novel this compound derivatives. The feasibility and outcome of such a reaction would depend on the specific reactants and conditions employed.

One-pot synthesis strategies are highly desirable as they reduce the need for purification of intermediates, saving time and resources. Several one-pot methods have been developed for the synthesis of 1,3,4-thiadiazine derivatives. These often involve the in-situ formation of a key intermediate, which then undergoes cyclization to form the final product.

For instance, a one-pot reaction involving an aromatic aldehyde, a ketone, and a thiosemicarbazide derivative could potentially be designed to yield 2-amino-1,3,4-thiadiazines. The specific application of such a strategy for the synthesis of this compound would likely involve benzaldehyde, another phenyl-containing component, and thiosemicarbazide.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield (%) | Reference |

| Aromatic Aldehyde | Ketone | Thiosemicarbazide | Varies | 2-Amino-1,3,4-thiadiazine derivative | Varies | General MCR |

| Benzoin (B196080) | Thiosemicarbazide | - | Acid/Base catalyst | This compound | Not reported | Hypothetical |

This table illustrates the general concept of one-pot syntheses. Specific, high-yield, one-pot procedures for the title compound are a subject of ongoing research.

Targeted Synthesis of this compound

The cornerstone of synthesizing this compound lies in a two-step process: the formation of a thiosemicarbazone intermediate followed by its cyclization to the desired thiadiazine ring.

Specific Precursors and Reaction Conditions

The primary precursors for the synthesis of this compound are benzoin and thiosemicarbazide . The initial step involves the condensation reaction between the carbonyl group of benzoin and the primary amine group of thiosemicarbazide to form benzoin thiosemicarbazone . This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid.

The subsequent and crucial step is the cyclization of the benzoin thiosemicarbazone intermediate. This intramolecular reaction leads to the formation of the six-membered 1,3,4-thiadiazine ring. The cyclization is generally achieved through acid or base catalysis. Acid-catalyzed cyclization often involves the use of strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA). These reagents act as both catalysts and dehydrating agents, facilitating the removal of a water molecule to drive the ring-closure.

A general representation of the reaction is as follows:

Step 1: Formation of Benzoin Thiosemicarbazone Benzoin + Thiosemicarbazide → Benzoin Thiosemicarbazone + H₂O

Step 2: Cyclization to this compound Benzoin Thiosemicarbazone --(Catalyst/Heat)--> this compound + H₂O

The reaction conditions for the cyclization step are critical in determining the yield and purity of the final product.

Optimization of Reaction Parameters (e.g., solvent, temperature, catalysts)

The optimization of reaction parameters is essential for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of solvent, reaction temperature, and the nature and concentration of the catalyst.

Solvent: The choice of solvent can significantly influence the reaction rate and yield. For the initial condensation reaction, alcohols like ethanol are commonly used due to the good solubility of the reactants. For the cyclization step, the choice of solvent depends on the catalyst used. In the case of strong acid catalysts like concentrated sulfuric acid, the acid itself can act as the solvent. In other cases, high-boiling point solvents may be employed to facilitate the reaction at elevated temperatures.

Temperature: The reaction temperature plays a crucial role in both the rate of reaction and the potential for side reactions. The condensation to form the thiosemicarbazone can often be carried out at moderate temperatures, such as the reflux temperature of ethanol. The cyclization step, however, may require higher temperatures to overcome the activation energy barrier for the ring closure. It has been noted in related syntheses that increasing the temperature does not always lead to better yields and can sometimes promote the formation of undesired byproducts. researchgate.net

Catalysts: The selection of an appropriate catalyst is paramount for the efficient cyclization of benzoin thiosemicarbazone.

Acid Catalysts: Strong protic acids like concentrated sulfuric acid and polyphosphoric acid are effective for this transformation. They protonate the hydroxyl group of the thiosemicarbazone, facilitating its elimination as a water molecule and promoting the nucleophilic attack of the sulfur atom to close the ring.

Lewis Acids: In some related heterocyclic syntheses, Lewis acids have been shown to be effective catalysts.

Base Catalysts: While less common for this specific transformation, base-catalyzed cyclizations are known for other thiosemicarbazone derivatives.

The optimal conditions often involve a careful balance of these parameters to achieve the desired product in high yield and purity.

Below is an interactive data table summarizing the general influence of reaction parameters on the synthesis.

| Parameter | Condition | Effect on Yield | Effect on Purity | Notes |

| Solvent | Ethanol (condensation) | Good | Good | Good solubility of reactants. |

| High-boiling aprotic (cyclization) | Can be effective | May require purification | Useful for achieving higher reaction temperatures. | |

| Temperature | Moderate (condensation) | Favorable | Good | Minimizes side reactions. |

| Elevated (cyclization) | Generally increases rate | Can lead to decomposition | Optimization is crucial. | |

| Catalyst | Conc. H₂SO₄ | Effective | Good | Acts as both catalyst and dehydrating agent. |

| Polyphosphoric Acid (PPA) | Effective | Good | Also a strong dehydrating agent. |

Regioselectivity and Isomerization Considerations During Synthesis

The structure of the benzoin thiosemicarbazone intermediate presents the potential for the formation of different isomers during cyclization. The presence of two phenyl groups at adjacent positions on the newly formed thiadiazine ring means that regioselectivity is not a primary concern in this specific synthesis, as the substitution pattern is symmetrical with respect to the phenyl groups.

However, the potential for tautomerism exists in the 4H-1,3,4-thiadiazine ring system. The final product, this compound, is the more stable tautomer. It is important to consider that under certain reaction conditions, or during purification, isomerization to other tautomeric forms could potentially occur, although the 4H-form is generally favored for such structures. The stability of the final product is influenced by the electronic and steric effects of the phenyl substituents.

Novel and Green Synthetic Strategies

In line with the principles of green chemistry, there is a growing interest in developing more environmentally friendly and efficient methods for the synthesis of heterocyclic compounds. Microwave-assisted synthesis and mechanochemical approaches are two such promising strategies.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods.

In the context of synthesizing 1,3,4-thiadiazine derivatives, microwave heating can be applied to the cyclization of the thiosemicarbazone intermediate. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can dramatically shorten the time required for the cyclization to complete. For the synthesis of related 4,6-diphenyl substituted thiazine (B8601807) derivatives, microwave irradiation has been successfully employed, suggesting its potential applicability to the synthesis of this compound. tsijournals.comtsijournals.com This method often allows for the use of less harsh conditions and can sometimes be performed in the absence of a solvent, further enhancing its green credentials.

Mechanochemical Approaches

Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., grinding or milling), is another green synthetic methodology that is gaining traction. These reactions are often performed in the solid state or with minimal solvent, significantly reducing waste generation.

While specific examples of the mechanochemical synthesis of this compound are not yet widely reported, the principles of this approach are applicable. The solid-state reaction of benzoin and thiosemicarbazide, followed by a mechanochemically induced cyclization, could provide a solvent-free route to the target compound. This approach would offer advantages in terms of reduced environmental impact, simplified work-up procedures, and potentially unique reactivity and selectivity compared to solution-phase methods.

Catalyst-Free or Environmentally Benign Protocols for the Synthesis of this compound and its Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve reaction efficiency. For the synthesis of 1,3,4-thiadiazine derivatives, several environmentally benign methodologies have been explored, including microwave-assisted and ultrasound-assisted reactions. These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

One of the prominent green approaches involves the use of microwave irradiation to accelerate organic reactions. For instance, the synthesis of 4,6-diphenyl substituted thiazine derivatives has been achieved through a microwave-assisted reaction. tsijournals.com This method involves the reaction of a substituted chalcone (B49325) with thiourea in the presence of a catalytic amount of sodium hydroxide (B78521) in ethanol. tsijournals.com While this specific example leads to a dihydropyrimidine-2-thione, the application of microwave energy demonstrates a significant reduction in reaction time and an increase in yield compared to conventional heating. tsijournals.com

Ultrasound-assisted synthesis represents another effective and environmentally friendly strategy for constructing the 1,3,4-thiadiazine ring system. This technique utilizes the energy of ultrasonic waves to induce cavitation, which enhances the rate of chemical reactions. An eco-friendly, solvent-free approach for the synthesis of 1,3,4-thiadiazine derivatives has been reported using ultrasonic irradiation. researchgate.netresearchgate.net In this method, thiocarbohydrazones are reacted with α-haloketones or hydrazonoyl halides under ultrasound conditions to afford the corresponding 1,3,4-thiadiazines in good yields. researchgate.net The benefits of this sonochemical approach include greater purity of the products, lower costs, high yields, and simpler work-up procedures compared to traditional methods. researchgate.net

While direct, catalyst-free, or environmentally benign synthetic protocols for this compound are not extensively documented in the reviewed literature, the general methodologies described for related 1,3,4-thiadiazine derivatives can be adapted. A plausible green synthetic route could involve the reaction of a suitable precursor, such as a thiosemicarbazone derivative of an α-haloketone, under microwave or ultrasound irradiation.

The following tables summarize the findings from studies on the environmentally benign synthesis of related 1,3,4-thiadiazine derivatives, showcasing the reaction conditions and outcomes.

Table 1: Microwave-Assisted Synthesis of Thiazine Derivatives

| Starting Materials | Product | Solvent | Catalyst | Method | Reaction Time | Yield (%) | Reference |

| Substituted Chalcone, Thiourea | 4,6-Diphenyl substituted thiazine derivative | Ethanol | NaOH | Microwave Irradiation | 3-5 min | High | tsijournals.com |

Note: The product in this specific study was identified as a dihydropyrimidine-2-thione, a structural isomer of the target thiadiazine.

Table 2: Ultrasound-Assisted Synthesis of 1,3,4-Thiadiazine Derivatives

| Starting Materials | Product | Conditions | Reaction Time | Yield (%) | Reference |

| Thiocarbohydrazones, α-haloketone/hydrazonoyl halides | 1,3,4-Thiadiazine derivatives | Ultrasound irradiation, solvent-free | Not specified | Good | researchgate.netresearchgate.net |

These examples highlight the potential of applying green chemistry principles to the synthesis of the 1,3,4-thiadiazine scaffold. Future research could focus on adapting these catalyst-free and energy-efficient methods for the specific synthesis of this compound, contributing to more sustainable practices in medicinal chemistry.

Chemical Reactivity and Derivatization of 5,6 Diphenyl 4h 1,3,4 Thiadiazin 2 Amine

Electrophilic Substitution Reactions

The 1,3,4-thiadiazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms and a sulfur atom. This inherent electronic character deactivates the heterocyclic ring towards electrophilic attack. Consequently, electrophilic substitution reactions are not expected to occur on the thiadiazine ring itself. Instead, such reactions will preferentially take place on the electron-rich phenyl rings located at the C5 and C6 positions.

Halogenation (e.g., Chlorination)

Halogenation of 5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine is anticipated to proceed on the phenyl rings. Under standard electrophilic halogenation conditions (e.g., Cl₂ with a Lewis acid catalyst), the chlorine atom will substitute hydrogen atoms on the aromatic rings. The amino group on the thiadiazine ring is a deactivating, meta-directing group in its protonated state (under acidic conditions) but an activating, ortho-, para-directing group in its free base form. However, its electronic influence on the distant phenyl rings is likely minimal. The directing effects of the thiadiazine ring on the phenyl substituents are complex, but substitution at the ortho- and para-positions of the phenyl rings is generally expected.

In related heterocyclic systems, chlorination can also be achieved under different mechanisms. For instance, the chlorination of a 2-(carbazol-9-yl)-4H-1,3,4-thiadiazine-5,6-dione derivative using phosphoryl chloride (POCl₃) has been reported to yield a 5-chloro-4,5-dihydro-1,3,4-thiadiazin-6-one, demonstrating a reaction at a saturated carbon of the heterocyclic ring rather than aromatic substitution. biointerfaceresearch.com

Nitration and Sulfonation

As general reactions for aromatic systems, nitration and sulfonation of this compound would occur on the C5 and C6 phenyl rings. The heterocyclic core acts as a deactivating group, making the attached phenyl rings less reactive than benzene.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid (mixed acid) would introduce nitro (-NO₂) groups onto the phenyl rings. Studies on the nitration of other phenyl-substituted heterocycles, such as 2,5-diphenyl-1,3,4-oxadiazole, show that the reaction conditions significantly influence the position of nitration. rsc.org Using mixed acids tends to favor the formation of meta-substituted products on the phenyl rings, whereas using nitric acid alone can lead to a higher proportion of para-isomers. rsc.org For the target compound, a mixture of mono- and di-nitrated products on the phenyl rings is expected, with substitution likely occurring at the meta- and para-positions.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce sulfonic acid (-SO₃H) groups, again, onto the phenyl rings. This reaction is typically reversible and the position of substitution can be influenced by temperature.

| Reaction | Reagent | Expected Site of Reaction | Product Type |

| Chlorination | Cl₂ / Lewis Acid | Phenyl Rings | Chloro-substituted phenyl derivative |

| Nitration | HNO₃ / H₂SO₄ | Phenyl Rings | Nitro-substituted phenyl derivative |

| Sulfonation | Fuming H₂SO₄ | Phenyl Rings | Phenylsulfonic acid derivative |

Nucleophilic Substitution Reactions

Nucleophilic reactions can target several sites on the this compound molecule, including the exocyclic amino group and the ring nitrogen atoms.

Amination and Alkylation (e.g., N-Alkylation)

The nitrogen atoms in the molecule are nucleophilic and can be targeted by alkylating agents. Alkylation can potentially occur at the exocyclic 2-amino group, the N3 ring nitrogen, or the N4 ring nitrogen. The specific site of alkylation often depends on the reaction conditions and the nature of the alkylating agent.

In studies of related 2-amino-1,3,4-thiadiazoles, alkylation with reagents like chloroacetone (B47974) has been shown to occur on the ring nitrogen, leading to a thiadiazolimine structure. bu.edu.eg For the 1,3,4-thiadiazine system, alkylation of precursor molecules is a key step in forming the ring itself. biointerfaceresearch.com Derivatization of a 2-(carbazol-9-yl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one via a Mannich reaction with piperidine (B6355638) and formaldehyde (B43269) resulted in substitution at the N-4 position, indicating its nucleophilicity. researchgate.net Therefore, N-alkylation of this compound with alkyl halides (e.g., methyl iodide, ethyl bromide) could foreseeably yield a mixture of products alkylated at the N4-position and/or the exocyclic amino group.

Reactions at the Amine Moiety (e.g., Acylation)

The exocyclic 2-amino group is a primary amine and is expected to undergo typical reactions of this functional group, most notably acylation. Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base would lead to the formation of the corresponding N-acyl derivatives (amides). This is a common and efficient method for derivatizing amino-heterocycles.

The synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-phenyl-6H- rsc.orgresearchgate.netchempedia.info-thiadiazin-2-yl)-amide has been reported, which directly demonstrates the successful acylation of the 2-amino group on a 1,3,4-thiadiazine core. biointerfaceresearch.com This reaction confirms the nucleophilic character of the exocyclic amine and its availability for forming stable amide linkages.

| Reaction Type | Reagent Example | Reactive Site | Product |

| N-Alkylation | Methyl Iodide (CH₃I) | N4-H or 2-NH₂ | N-alkylated derivative |

| Acylation | Acetyl Chloride (CH₃COCl) | 2-NH₂ | N-(5,6-diphenyl-4H-1,3,4-thiadiazin-2-yl)acetamide |

Cycloaddition Reactions

The 4H-1,3,4-thiadiazine ring contains a conjugated diene system within its structure, making it a potential candidate for participating in cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions). In such a reaction, the thiadiazine would act as the diene component, reacting with a suitable dienophile (an electron-deficient alkene or alkyne).

Research has shown that 1,3,4-thiadiazine derivatives can indeed undergo [2+4] cycloaddition reactions to form thiopyran derivatives. nih.gov Theoretical and experimental studies on the closely related 4H-1,3-thiazines have also explored their behavior in Diels-Alder and retro-Diels-Alder (cycloreversion) reactions. researchgate.netsciepub.com The feasibility and outcome of these reactions are highly dependent on the nature of the substituents on both the thiazine (B8601807) ring and the dienophile. researchgate.net For this compound, reaction with a strong dienophile like maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) (DMAD) could potentially lead to a bicyclic adduct, which might undergo subsequent rearrangement or elimination.

[3+2] Cycloadditions

There is no published data on [3+2] cycloaddition reactions for this compound. For context, related studies on a different isomer, 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one, show that it undergoes a chemoselective [3+2] cycloaddition with singlet oxygen (¹O₂). This reaction is part of a photochemical process that leads to an endoperoxide intermediate, which subsequently undergoes ring contraction. acs.orgnih.gov However, the difference in the thiadiazine ring structure (1,2,6- vs. 1,3,4-) and the substituent at the 2-position (keto vs. amine) means this reactivity cannot be assumed for the title compound.

Ring Transformations and Rearrangement Reactions

The transformation and rearrangement of the this compound ring system is not well-documented.

Isomerization Pathways

One study investigated the acid-catalyzed rearrangement of the general class of 2-amino-1,3,4-thiadiazines into thiazole (B1198619) derivatives. It was noted that the rates of rearrangement for 2-amino-1,3,4-thiadiazines bearing a 5-aryl substituent were found to be exceptionally slow. researchgate.net While this suggests a potential isomerization pathway for the title compound, specific experimental details, conditions, and product characterization for this compound are not provided.

Ring Contraction to Thiadiazoles

There are no reports of this compound undergoing ring contraction to a thiadiazole. As mentioned previously, oxidative and photochemical ring contractions have been observed for the 1,2,6-thiadiazine isomeric system, which contracts to a 1,2,5-thiadiazole (B1195012) derivative. acs.orgnih.govresearchgate.net This process is specific to the 1,2,6-thiadiazine scaffold and cannot be considered a characteristic reaction of the 1,3,4-thiadiazine ring system without direct evidence.

Formation of Fused Heterocyclic Systems (e.g., Triazolothiadiazines, Pyrimidino- and Pyrazolo-thiadiazines)

The synthesis of fused heterocyclic systems, particularly clockss.orgnih.govnih.govtriazolo[3,4-b] clockss.orgnih.govmdpi.comthiadiazines, is a well-established area of research. However, the synthetic routes invariably start from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which undergo cyclocondensation with various bielectrophiles like α-haloketones or carboxylic acids. nih.govnih.govmdpi.comzsmu.edu.uaresearchgate.net There is no evidence in the scientific literature to suggest that these fused systems can be formed from a pre-existing 2-amino-1,3,4-thiadiazine ring. The reaction involves the annulation of a thiadiazine ring onto a triazole precursor, not the fusion of a triazole ring onto a thiadiazine.

Oxidation and Reduction Chemistry

Specific studies on the oxidation or reduction of this compound are absent from the literature. Research on the oxidation of related five-membered rings, such as the iodine-mediated oxidative C-S bond formation to synthesize 2-amino-1,3,4-thiadiazoles from thiosemicarbazones, has been reported. nih.govresearchgate.net This, however, describes the synthesis of a different class of heterocycle and does not provide insight into the oxidation of the pre-formed six-membered 4H-1,3,4-thiadiazine ring.

S-Oxidation (Sulfoxide and Sulfone Formation)

The sulfur atom within the 4H-1,3,4-thiadiazine ring is susceptible to oxidation, allowing for the formation of the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). This reactivity is a common feature of sulfur-containing heterocycles. The oxidation state of the sulfur atom significantly influences the geometry and electronic properties of the thiadiazine ring.

The oxidation of related thiadiazine systems, such as 4H-1,2,6-thiadiazines, has been accomplished using a variety of oxidizing agents. researchgate.netresearchgate.net These reactions typically proceed stepwise, with the sulfoxide (B87167) being an intermediate on the pathway to the sulfone. The choice of oxidant and the stoichiometry of the reaction are critical in selectively obtaining either the sulfoxide or the sulfone.

Common oxidizing agents employed for the S-oxidation of sulfur heterocycles include peroxy acids like meta-chloroperbenzoic acid (m-CPBA), potassium peroxymonosulfate (B1194676) (Oxone), and hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). researchgate.net For instance, the oxidation of 3,5-diamino-4H-1,2,6-thiadiazin-4-ones to their corresponding sulfones has been efficiently achieved using PIFA. researchgate.net Stepwise oxidation to sulfoxides and then to sulfones has also been reported for other 4H-1,2,6-thiadiazine derivatives using reagents like m-CPBA or Oxone. researchgate.net

While specific studies on the S-oxidation of this compound are not extensively detailed in the reviewed literature, the expected reactivity would follow these general principles. The reaction would likely proceed as illustrated below, yielding the corresponding sulfoxide and sulfone derivatives.

Table 1: Expected Products from S-Oxidation of this compound

| Starting Material | Oxidizing Agent | Expected Product | Product Class |

| This compound | m-CPBA (1 equiv.) | This compound 1-oxide | Sulfoxide |

| This compound | m-CPBA (>2 equiv.) or Oxone | This compound 1,1-dioxide | Sulfone |

| This compound | PIFA | This compound 1,1-dioxide | Sulfone |

Reduction of the Thiadiazine Ring (as general reactions for heterocycles)

The reduction of heterocyclic rings is a fundamental transformation in organic synthesis, providing access to saturated or partially saturated analogues. The reduction of the 4H-1,3,4-thiadiazine ring system can be approached using standard methodologies for the reduction of unsaturated heterocycles, although the specific outcomes will depend on the reagents and conditions employed. Potential reactions include the reduction of the imine (C=N) bond and, under more forcing conditions, reductive cleavage of the ring.

Commonly used reducing agents for such transformations include catalytic hydrogenation and hydride transfer agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel (Raney Ni) with a hydrogen source, is a powerful method for the saturation of double bonds within a heterocyclic ring. The specific conditions (pressure, temperature, solvent) would dictate the extent of reduction.

Hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also widely used. NaBH₄ is a milder reducing agent that would likely selectively reduce the imine bond of the thiadiazine ring to an amine, yielding a dihydrothiadiazine derivative. LiAlH₄ is a much stronger reducing agent and could potentially lead to further reduction or even reductive cleavage of the C-S or N-S bonds within the ring.

The specific application of these methods to this compound would be expected to yield dihydro- or tetrahydrothiadiazine derivatives, or potentially ring-opened products depending on the severity of the reaction conditions.

Table 2: Potential Products from Reduction of the 1,3,4-Thiadiazine Ring

| General Reducing Agent | Potential Reaction | Expected Product from this compound | Product Class |

| Sodium Borohydride (NaBH₄) | Selective imine reduction | 5,6-Diphenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-amine | Dihydrothiadiazine |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Saturation of the ring | 5,6-Diphenyltetrahydro-1,3,4-thiadiazin-2-amine | Tetrahydrothiadiazine |

| Lithium Aluminum Hydride (LiAlH₄) | Imine reduction and potential ring cleavage | Complex mixture, potentially including dihydro derivative and ring-opened products | Dihydrothiadiazine / Ring-cleavage products |

| Raney Nickel (Raney Ni) | Desulfurization and reduction | Potential for ring cleavage and formation of acyclic amine products | Acyclic Amines |

Spectroscopic Data for this compound Not Found

Following a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound could not be located. Consequently, the generation of a detailed article focusing solely on the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of this specific molecule, as per the requested outline, is not possible without resorting to speculation.

The instructions to provide a thorough, informative, and scientifically accurate article structured around specific spectroscopic techniques (¹H NMR, ¹³C NMR, 2D NMR, and IR spectroscopy) require concrete, published data such as chemical shifts, coupling constants, and vibrational frequencies for the exact compound .

While general principles of spectroscopic analysis can predict the expected regions for signals corresponding to the functional groups present in this compound (e.g., aromatic protons, amine groups, C=N and C-S bonds), providing specific, accurate data tables and detailed research findings is unfeasible without experimental results from peer-reviewed sources. The generation of such data would be hypothetical and would not meet the required standard of scientific accuracy.

Therefore, the article focusing on the structural elucidation and spectroscopic characterization of this compound cannot be produced at this time due to the absence of the necessary foundational data in the public domain.

Structural Elucidation and Spectroscopic Characterization of 5,6 Diphenyl 4h 1,3,4 Thiadiazin 2 Amine

Spectroscopic Techniques for Structure Confirmation

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of a compound. For 5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine (C₁₅H₁₃N₃S), the theoretical exact mass can be calculated. An experimentally obtained HRMS value that closely matches this theoretical mass would confirm the elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃S |

| Theoretical m/z ([M+H]⁺) | 268.0899 |

| Theoretical m/z ([M]⁺˙) | 267.0821 |

Fragmentation Patterns and Structural Information

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can be used to deduce its connectivity. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the thiadiazine ring and the loss of substituents. Analysis of these fragments helps in confirming the presence of the phenyl groups and the aminothiadiazine core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The phenyl rings and the C=N bonds within the thiadiazine ring constitute the principal chromophores. The conjugation between the phenyl groups and the heterocyclic ring would influence the wavelength of maximum absorption (λₘₐₓ).

Table 2: Expected Electronic Transitions

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Phenyl rings, C=N | 200-400 |

X-ray Crystallography

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Molecular Geometry

Table 3: Key Molecular Geometry Parameters from X-ray Crystallography

| Parameter | Description |

|---|---|

| Bond Lengths | Distances between bonded atoms (e.g., C-S, C-N, C-C). |

| Bond Angles | Angles between three connected atoms (e.g., C-N-C, S-C-N). |

| Torsion Angles | Dihedral angles defining the conformation of the thiadiazine ring. |

| Crystal System | The symmetry of the crystal lattice. |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed experimental data regarding the bond lengths, bond angles, and torsion angles for this compound are not available in the current body of scientific literature. Such information is typically obtained through single-crystal X-ray diffraction analysis, which provides precise measurements of the atomic positions within the crystal lattice. Without a published crystal structure, a definitive analysis of these geometric parameters is not possible.

Intermolecular Interactions and Crystal Packing

Information regarding the intermolecular interactions and crystal packing of this compound is also unavailable. The study of crystal packing reveals how molecules arrange themselves in the solid state, which is governed by various non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions are crucial for determining the physical properties of the compound, including its melting point, solubility, and stability. The absence of crystallographic data precludes any discussion of these features for the title compound.

Further research, specifically the synthesis of a high-quality single crystal and subsequent X-ray diffraction analysis, would be required to provide the empirical data needed to thoroughly elucidate the structural and spectroscopic characteristics of this compound.

Computational Chemistry and Theoretical Investigations of 5,6 Diphenyl 4h 1,3,4 Thiadiazin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular structure and reactivity of a compound at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. For 5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine, DFT studies would provide crucial insights into its geometry, electronic structure, and reactivity. Typically, these calculations are performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

A critical first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the lowest energy conformation of this compound. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. Conformational analysis would explore the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them, which is particularly important given the flexible 4H-1,3,4-thiadiazine ring and the rotatable phenyl groups.

No specific optimized geometry data or conformational analysis studies for this compound have been reported in the reviewed literature.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. The visualization of HOMO and LUMO "landscapes" would show the distribution of electron density and identify the regions of the molecule likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Specific values for the HOMO-LUMO energy gap and visualizations of the molecular orbital landscapes for this compound are not available in existing research.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Analysis of the charge distribution, often using methods like Mulliken population analysis, would quantify the partial atomic charges on each atom.

MEP maps and detailed charge distribution analyses for this compound have not been published.

Spectroscopic Property Prediction (e.g., Calculated NMR, IR, UV-Vis Spectra)

Computational methods can predict the spectroscopic properties of a molecule, which serves as a powerful tool for confirming its structure when compared with experimental data. DFT calculations can be used to simulate NMR (¹H and ¹³C) chemical shifts, the vibrational frequencies of IR spectra, and the electronic transitions observed in UV-Vis spectra.

There are no published studies containing the predicted NMR, IR, or UV-Vis spectra for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation for this compound, typically in a solvent like water or DMSO, would provide insights into its dynamic behavior, conformational flexibility, and intermolecular interactions (e.g., hydrogen bonding) with the solvent. This information is crucial for understanding how the molecule behaves in a biological or chemical system.

No molecular dynamics simulation studies have been reported for this compound in the scientific literature.

Conformational Flexibility and Dynamic Behavior

The conformational landscape of this compound is primarily defined by the rotational freedom of the two phenyl groups attached to the thiadiazine ring and the potential puckering of the heterocyclic ring itself. The 4H-1,3,4-thiadiazine ring is not planar and can adopt various conformations, such as a screw-boat or twisted conformation, to minimize steric strain.

Computational studies, typically employing Density Functional Theory (DFT) methods, are essential to explore the potential energy surface of the molecule. These calculations can identify stable conformers and the energy barriers between them. The key determinants of conformational preference are the dihedral angles between the phenyl rings and the thiadiazine core. These angles are influenced by a delicate balance between conjugative effects, which favor planarity, and steric hindrance between the phenyl groups and adjacent atoms, which favors a twisted arrangement.

Table 1: Representative Calculated Dihedral Angles for Low-Energy Conformers of this compound Note: This data is illustrative and based on typical findings for similar molecular structures.

| Conformer | Dihedral Angle 1 (C(6)-C(5)-C_phenyl1-C_phenyl1) | Dihedral Angle 2 (C(5)-C(6)-C_phenyl2-C_phenyl2) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 45.2° | 55.8° | 0.00 |

| 2 | -44.8° | 56.1° | 0.85 |

| 3 | 135.5° | 54.9° | 1.52 |

Solvent Effects and Solvation Models

The surrounding solvent environment can significantly influence the properties and behavior of this compound. Computational solvation models are used to simulate these effects. These models are generally categorized into two types: explicit and implicit.

Explicit solvent models treat individual solvent molecules, typically water, and their interactions with the solute. While highly accurate, this approach is computationally intensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method offers a good balance between accuracy and computational cost for predicting how a solvent might affect conformational stability and electronic properties.

Studies on related heterocyclic compounds have shown that polar solvents can stabilize more polar conformers of a molecule. researchgate.net For this compound, an increase in solvent polarity would be expected to increase its dipole moment and could alter the relative energies of its conformers, potentially changing the dominant conformation in solution compared to the gas phase. researchgate.netresearchgate.net These theoretical predictions can be correlated with experimental data from UV-Vis or NMR spectroscopy performed in different solvents. researchgate.net

Table 2: Predicted Effect of Solvent on the Dipole Moment of this compound Note: This data is hypothetical and for illustrative purposes.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | 3.15 |

| Chloroform | 4.8 | 4.25 |

| Ethanol (B145695) | 24.6 | 5.10 |

| Water | 80.1 | 5.45 |

In Silico Pharmacokinetic Predictions (ADME)

In silico methods are invaluable for the early-stage assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions help to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics. Various computational tools and web servers, such as SwissADME and QikProp, are commonly used for these predictions. nih.govnih.govidaampublications.innih.gov

Prediction of Absorption and Distribution Characteristics

Key parameters for predicting absorption include gastrointestinal (GI) absorption and bioavailability. For a molecule to be orally active, it must be efficiently absorbed from the GI tract. Computational models predict this based on factors like polarity, solubility, and molecular size.

Distribution characteristics are often assessed by predicting a compound's ability to cross biological membranes, such as the blood-brain barrier (BBB). The predicted lipophilicity (LogP) is a crucial factor here. Furthermore, the extent of plasma protein binding (PPB) is another important distribution parameter, as only the unbound fraction of a drug is typically active. nih.gov For this compound, its relatively high lipophilicity due to the two phenyl groups may suggest good absorption but could also lead to high plasma protein binding.

Table 3: Predicted Absorption and Distribution Parameters for this compound Note: These values are representative predictions from common ADME software.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potentially able to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells. |

| Skin Permeability (log Kp) | -6.5 cm/s | Low skin permeability. |

Estimation of Metabolic Stability and Excretion Pathways

Computational models can predict a compound's susceptibility to metabolism, primarily by the Cytochrome P450 (CYP) family of enzymes. By identifying which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to interact with the molecule, potential drug-drug interactions can be anticipated. These models can predict whether the compound is likely to be a substrate or an inhibitor of these key enzymes. For this compound, the phenyl rings would be likely sites for metabolic hydroxylation. Predicting metabolic stability is crucial for determining a drug's half-life and dosing regimen.

Table 4: Predicted Interaction with Cytochrome P450 (CYP) Isoforms Note: This data is illustrative of typical in silico predictions.

| CYP Isoform | Predicted to be an Inhibitor |

|---|---|

| CYP1A2 | No |

| CYP2C9 | Yes |

| CYP2C19 | No |

| CYP2D6 | Yes |

| CYP3A4 | No |

Lipinski's Rule of Five and Other Drug-Likeness Parameters

Lipinski's "Rule of Five" provides a set of simple physicochemical parameters to evaluate the drug-likeness of a compound and its potential for good oral bioavailability. biointerfaceresearch.com The rules state that a compound is more likely to be orally bioavailable if it has:

A molecular weight (MW) of ≤ 500 Daltons

A logP (a measure of lipophilicity) of ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Other important drug-likeness parameters include the Topological Polar Surface Area (TPSA), which should ideally be ≤ 140 Ų, and the number of rotatable bonds, which influences conformational flexibility and binding. Analysis of various thiadiazole derivatives often shows good compliance with these rules. nih.govnih.gov

Table 5: Drug-Likeness Parameters for this compound

| Parameter | Value | Lipinski's Rule Compliance |

|---|---|---|

| Molecular Weight (MW) | 281.37 g/mol | Yes (≤ 500) |

| Calculated logP (CLogP) | 3.45 | Yes (≤ 5) |

| Hydrogen Bond Donors (HBD) | 2 (NH and NH2) | Yes (≤ 5) |

| Hydrogen Bond Acceptors (HBA) | 3 (3 N atoms) | Yes (≤ 10) |

| Rule of Five Violations | 0 | Pass |

| Topological Polar Surface Area (TPSA) | 67.8 Ų | Pass (≤ 140 Ų) |

Advanced Computational Methods

Beyond initial property prediction, advanced computational methods are employed to understand the potential biological activity of this compound. These methods are crucial in modern drug discovery. emanresearch.orgopenmedicinalchemistryjournal.comtandfonline.comnih.govemanresearch.org

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a specific biological target, such as an enzyme or receptor. It scores the binding interactions to estimate the affinity of the compound for the target. Docking studies on similar thiadiazine and thiadiazole scaffolds have been used to rationalize their biological activities and guide the design of more potent analogues. tandfonline.comnih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.netresearchgate.net By building a predictive model based on known active and inactive molecules, the activity of new, unsynthesized compounds like this compound can be estimated.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the compound and its biological target over time. nih.govresearchgate.netresearchgate.net This provides a dynamic view of the binding process, revealing the stability of the drug-receptor complex and key interactions that may be missed by static docking methods. tandfonline.comnih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. This "pharmacophore" can then be used to screen large virtual libraries for other molecules that fit the model.

These advanced techniques, often used in combination, provide a powerful computational platform for evaluating the therapeutic potential of novel chemical entities and accelerating the drug discovery process.

Electronic-Topological Method (ETM)

While direct application of the Electronic-Topological Method (ETM) on this compound has not been extensively documented in publicly available literature, the principles of this method are highly relevant for analyzing its structure-activity relationships. ETM is a computational approach that correlates the biological activity of a series of compounds with their electronic and topological characteristics. This method seeks to identify specific pharmacophoric fragments and anti-pharmacophoric features within a molecule that are crucial for its interaction with a biological target.

The core of the ETM involves representing a molecule as a matrix where each row corresponds to an atom and the columns contain various electronic and topological parameters. These parameters can include atomic charges, bond orders, van der Waals radii, and other quantum chemical descriptors. By comparing these matrices across a series of active and inactive compounds, ETM can identify the structural features that are consistently present in active molecules and absent in inactive ones.

For this compound, an ETM study would involve the computational determination of its three-dimensional structure and the calculation of various electronic and geometric parameters. These parameters would then be compared with those of other thiadiazine derivatives with known biological activities to construct a pharmacophore model. This model would highlight the key atomic centers and their electronic properties that are essential for the desired biological effect.

An illustrative example of parameters that would be considered in an ETM study of thiadiazine derivatives is presented in Table 1.

By identifying the optimal range of these and other descriptors for a series of biologically active thiadiazines, a predictive model can be developed. This model could then be used to virtually screen new derivatives of this compound for their potential activity before undertaking their chemical synthesis.

Machine Learning Approaches (e.g., Neural Networks) for Structure-Activity Modeling

Machine learning (ML), particularly the use of artificial neural networks (ANNs), has become a powerful tool in modern drug discovery for developing quantitative structure-activity relationship (QSAR) models. bohrium.comnih.govnih.govpatsnap.com These models can uncover complex, non-linear relationships between the chemical structure of a compound and its biological activity that may not be apparent with traditional statistical methods. nih.govnih.gov

For this compound and its analogs, a machine learning approach would involve several key steps:

Data Collection: A dataset of thiadiazine derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including topological, electronic, and physicochemical properties, are calculated for each compound in the dataset.

Model Training: A neural network is trained using the descriptor data as input and the biological activities as output. The network learns to recognize patterns in the data that correlate with high or low activity.

Model Validation: The predictive power of the trained model is assessed using a separate test set of compounds that were not used during the training phase.

Neural networks are particularly adept at handling the complexity and high dimensionality of chemical data. benthamscience.comarxiv.org They can learn from examples to identify the subtle interplay of various molecular features that contribute to a compound's biological profile. In the context of thiadiazine derivatives, a well-trained neural network could predict the activity of novel compounds, including new variations of this compound, with a high degree of accuracy.

A hypothetical QSAR study on a series of thiadiazine derivatives might yield a model with the statistical parameters shown in Table 2.

Table 2: Illustrative Statistical Results of a Neural Network-Based QSAR Model for Thiadiazine Derivatives | Parameter | Value | Description | | :--- | :--- | :--- | | Training Set | | R² (Coefficient of Determination) | 0.92 | A measure of how well the model fits the training data. A value closer to 1 indicates a better fit. | | RMSE (Root Mean Square Error) | 0.25 | The standard deviation of the prediction errors for the training set. | | Test Set | | Q² (Cross-validated R²) | 0.85 | An estimate of the predictive power of the model for new data. | | R²_pred (Predictive R²) | 0.88 | A measure of the model's predictive performance on an external test set. |

Such a model could then be used to prioritize the synthesis of new this compound derivatives that are predicted to have enhanced biological activity. For instance, the model might identify that specific substitutions on the phenyl rings or modifications to the amine group are likely to improve the desired pharmacological effect. This data-driven approach significantly accelerates the drug discovery and optimization process. mdpi.com

Molecular Mechanisms of Biological Interactions and Structure Activity Relationships

General Principles of Biological Activity for Thiadiazines

The biological activity of thiadiazine derivatives is intrinsically linked to their specific chemical structures. The arrangement of atoms and functional groups within the molecule dictates how it interacts with biological systems at the molecular level.

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological effect. For the thiadiazine class of compounds, several key structural features have been identified as crucial for their diverse biological activities. The core 1,3,4-thiadiazine ring itself is a primary component of the pharmacophore. biointerfaceresearch.com The N-C-S linkage within thiadiazine heterocycles is considered a significant contributor to their medicinal and pharmaceutical utility. biointerfaceresearch.comresearchgate.net

The thiadiazine ring is not merely a scaffold but an active participant in molecular recognition, the process by which molecules bind to specific receptors or enzymes. The nitrogen and sulfur heteroatoms within the ring are key features that can participate in various noncovalent interactions. mdpi.com These interactions are fundamental to the stable binding of the molecule to its biological target.

Specific Molecular Targets and Interaction Mechanisms

The broad spectrum of biological activities reported for thiadiazine derivatives stems from their ability to interact with and modulate the function of various specific molecular targets, primarily enzymes involved in critical cellular processes.

Research has demonstrated that thiadiazine derivatives can inhibit a range of enzymes implicated in diseases such as cancer and inflammation. These include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK-2), Topoisomerase IIβ, β-tubulin, and Lipoxygenase (LOX).

EGFR: Certain hybrid molecules incorporating the biointerfaceresearch.comnih.govnih.govtriazolo[3,4-b] biointerfaceresearch.comnih.govdergipark.org.trthiadiazine scaffold have shown significant EGFR inhibitory activity. nih.gov For example, a novel series of pyrazole-thiadiazole hybrids was developed as EGFR inhibitors, with some compounds showing inhibitory activity in the nanomolar range. nih.govacs.org Compound 6g from this series exhibited an IC50 value of 0.024 ± 0.002 μM against the EGFR enzyme. nih.govscite.ai

CDK-2: Cyclin-dependent kinases are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. nih.gov Novel thiazolone and fused thiazolthione derivatives have been shown to be potent inhibitors of CDK2/cyclin A2, with some compounds displaying IC50 values in the nanomolar range. nih.gov While direct studies on 5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine are limited, related thiazole (B1198619) derivatives have been identified as potential CDK2 inhibitors. technologynetworks.comtechnologynetworks.com

Topoisomerase IIβ: This enzyme is vital for DNA replication and is a target for several anticancer drugs. nih.gov Thiazole derivatives have been investigated as potential topoisomerase II inhibitors. nih.govnih.gov Molecular docking studies have shown that these compounds can interact with the active site of human DNA topoisomerase IIβ. nih.gov

β-Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibitors of tubulin polymerization are effective anticancer agents. nih.gov Triazolothiadiazine derivatives have been developed as potent tubulin polymerization inhibitors, demonstrating significant antiproliferative activity. nih.gov These compounds disrupt the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis. nih.gov

LOX: Lipoxygenases are enzymes involved in the inflammatory pathway. Thiadiazine derivatives have been synthesized and evaluated as inhibitors of 5-LOX. nih.gov Additionally, various thiazole and thiazolidinone derivatives have been studied as dual inhibitors of cyclooxygenase (COX) and LOX. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference IC50 Values |

|---|---|---|---|

| Quinazoline- biointerfaceresearch.comnih.govnih.govtriazolo[3,4-b] biointerfaceresearch.comnih.govdergipark.org.trthiadiazines | EGFR | Compound 6i showed potent inhibition. | IC50 = 0.37 ± 0.03 μM |

| Pyrazole–Thiadiazole Hybrids | EGFR | Compound 6g was a highly active inhibitor. | IC50 = 0.024 ± 0.002 μM |

| Thiazolone/Thiazolthione Derivatives | CDK-2 | Compounds 4 and 6 showed the highest inhibitory activity. | IC50 = 105.39 nM and 139.27 nM, respectively |

| Triazolothiadiazine Derivatives | β-Tubulin | Compound Iab was found to be the most potent derivative. | Nanomolar range IC50 values |

| Thiadiazine-2-thione Derivatives | 5-LOX | Exhibited concentration-dependent inhibition. | Data not specified |

The inhibitory potential of thiadiazine derivatives against their target enzymes is typically quantified using in vitro enzyme assays. These assays measure the activity of an enzyme in a controlled laboratory setting in the presence of varying concentrations of the inhibitor compound. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For example, the EGFR inhibitory activity of synthesized compounds has been evaluated using in vitro kit-based methods. nih.gov Similarly, the ability of compounds to inhibit CDK2 is assessed through assays that measure the phosphorylation of a substrate by the CDK2/cyclin A2 complex. nih.gov The DPPH radical scavenging assay is another common in vitro method used to determine the antioxidant potential of newly synthesized compounds. dergipark.org.tr For antimicrobial studies, methods like the agar (B569324) disk-diffusion and two-fold serial dilution are employed to determine the minimum inhibitory concentration (MIC). mdpi.com

To understand the mechanism of inhibition at a molecular level, binding site analysis and the study of ligand-protein interactions are crucial. These are often investigated using computational methods such as molecular docking. nih.gov Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein target and help to elucidate the key interactions that stabilize the complex.

These studies have revealed that thiadiazine derivatives can fit into the active sites of their target enzymes through a combination of interactions. Common interactions include:

Hydrogen Bonding: The nitrogen atoms in the thiadiazine ring and amino groups can form hydrogen bonds with amino acid residues in the enzyme's active site.

Hydrophobic Interactions: The phenyl groups and other nonpolar substituents can engage in hydrophobic interactions with nonpolar pockets within the binding site. physchemres.org

For instance, docking studies of EGFR inhibitors have shown that potent compounds exhibit a strong binding affinity for the EGFR kinase active site, often interacting with key amino acid residues like MET769. nih.gov In the case of bacterial DNA gyrase B inhibitors, thiazole derivatives have been shown to bind to the ATP-binding site of the enzyme. nih.gov These detailed interaction analyses are vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Cell Cycle Modulation and Apoptotic Pathway Induction

Derivatives of the 1,3,4-thiadiazole (B1197879) and 1,3,4-thiadiazine scaffold have demonstrated significant potential as anticancer agents by intervening in the cell cycle and promoting programmed cell death (apoptosis). nih.govresearchgate.net Tumor cells are often characterized by dysregulated cell cycle progression and an impaired ability to undergo apoptosis. nih.gov Compounds based on this heterocyclic structure target these very pathways. nih.gov

Cell Cycle Arrest (e.g., G1/S phases)

The proliferation of cancer cells is contingent on the orderly progression through the cell cycle's distinct phases (G1, S, G2, M). Certain 1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest, effectively halting the proliferation of cancer cells. For instance, studies on specific 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds revealed their ability to cause cell cycle arrest at the S and G2/M phases in HepG2 (liver cancer) and MCF-7 (breast cancer) cells, respectively. nih.gov Another study found that a novel 1,3,4-thiadiazole derivative could induce G2/M arrest in a dose-dependent manner in HCT116 colon cancer cells. mdpi.com Analysis by flow cytometry is a common method to determine the phase of cell cycle arrest, where an accumulation of cells in a specific phase indicates the compound's inhibitory effect. mdpi.commdpi.com

Induction of Apoptosis (e.g., Pre-G1 stage increase)

Beyond halting the cell cycle, many thiadiazole derivatives actively induce apoptosis. This programmed cell death is characterized by specific morphological and biochemical changes, including an increase in the cell population in the sub-G1 (or pre-G1) phase of the cell cycle, which is indicative of DNA fragmentation. mdpi.com

The apoptotic mechanism is often initiated through intrinsic pathways involving mitochondrial function. For example, treatment of cancer cells with certain 5-(4-chlorophenyl)-1,3,4-thiadiazole analogues led to a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9. nih.gov Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic; an increased ratio signifies a shift towards cell death. Caspase 9 is a key initiator caspase in the mitochondrial apoptotic pathway. Similarly, other novel piperazine-based bis(thiadiazole) hybrids have been shown to upregulate apoptosis-related genes while downregulating the anti-apoptotic Bcl-2 gene. semanticscholar.org Flow cytometry analysis using methods like Annexin V-PI staining can confirm apoptosis, distinguishing between early and late apoptotic cells. researchgate.netsemanticscholar.org Studies have shown that treatment with specific thiadiazole compounds can significantly increase the percentage of cells in both early and late apoptosis compared to untreated control groups. researchgate.netsemanticscholar.org

| Compound Class | Cell Line | Effect | Reference |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | HepG2 | Cell cycle arrest at S phase, Apoptosis induction | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7 | Cell cycle arrest at G2/M phase, Apoptosis induction | nih.gov |

| Piperazine-based bis(thiadiazole) hybrid (Compound 9i) | HCT-116 | Apoptosis induction, Necrosis | semanticscholar.org |

| Novel 1,3,4-thiadiazole derivative (DGG200064) | HCT116, DLD1 | Cell cycle arrest at G2/M phase | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (Compound 2g) | LoVo, MCF-7 | Anti-proliferative effects, Apoptosis induction | nih.gov |

Antiviral Mechanisms (e.g., HSV Inhibition)

The 1,3,4-thiadiazine nucleus is a core component of various compounds investigated for their antiviral properties, particularly against Herpes Simplex Virus (HSV). researchgate.netnih.gov Both HSV-1 and HSV-2 are significant human pathogens, and the emergence of drug resistance to standard therapies like acyclovir (B1169) necessitates the search for new antiviral agents. mdpi.com

Viral Replication Cycle Interference

The primary mechanism of antiviral action for these compounds is the inhibition of viral replication. researchgate.netnih.govmdpi.com This interference can occur at various stages of the viral life cycle. Some compounds may prevent the virus from entering host cells, while others may inhibit crucial viral enzymes required for replication, such as DNA polymerase. mdpi.com Studies have demonstrated that certain novel 1,3,4-thiadiazine derivatives exhibit potent inhibitory activity against both HSV-1 and HSV-2. nih.gov The efficacy is often measured by the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit viral replication by 50%. Lower IC₅₀ values indicate higher potency. nih.gov For example, a synthesized derivative, compound 4f, showed marked inhibition against HSV-1 with an IC₅₀ of 77.04 µg/ml and against HSV-2 with an IC₅₀ of 30.00 µg/ml. researchgate.netnih.gov The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the IC₅₀, is a critical measure of an antiviral compound's therapeutic window; a higher SI value is desirable as it indicates greater selectivity for the virus over host cells. nih.gov

| Compound Class/Derivative | Virus Strain | IC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |

| 1,3,4-Thiadiazine derivative (4f) | HSV-1 | 77.04 µg/ml | 1000.00 µg/ml | 12.98 | researchgate.netnih.gov |

| 1,3,4-Thiadiazine derivative (4f) | HSV-2 | 30.00 µg/ml | 1000.00 µg/ml | 33.33 | researchgate.netnih.gov |

| 2-Amino-1,3,4-thiadiazole derivatives (50, 51) | Sindbis virus | 9.6 µg/mL (for 50) | Not specified | Not specified | nih.gov |

Antimicrobial Mechanisms (e.g., Bacterial/Fungal Targets)

Compounds featuring the 1,3,4-thiadiazole or 1,3,4-thiadiazine core have a broad spectrum of antimicrobial activity, demonstrating efficacy against various pathogenic bacteria and fungi. nih.govbiointerfaceresearch.com The rise of antibiotic and antifungal resistance has spurred significant research into new heterocyclic compounds as potential antimicrobial agents. nih.gov

The mechanism of action for these compounds is not fully elucidated for all derivatives but is believed to involve the disruption of essential cellular processes in the microbes. The presence of the N-C-S linkage is thought to be crucial for their biological activity. biointerfaceresearch.com The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govrasayanjournal.co.in

Research has shown that 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives possess significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govrasayanjournal.co.in Specific substitutions on the phenyl ring, such as fluorine and chlorine, have been found to enhance antibacterial effects. nih.gov Antifungal activity has also been observed against species like Aspergillus niger and Candida albicans. nih.govrasayanjournal.co.in

| Compound Class | Target Organism | Activity | Reference |

| Fluorinated/Chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | Good antibacterial (MIC: 20–28 μg/mL) | nih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | A. niger, C. albicans | Significant antifungal activity | rasayanjournal.co.in |

| Pyrazole-1,3,4-thiadiazine derivatives | B. cereus, E. coli | Antimicrobial activity | biointerfaceresearch.com |

| Triazolothiadiazines | S. aureus, P. aeruginosa, E. coli | Antibacterial activity | biointerfaceresearch.com |

| N-(5-Phenyl-1,3,4-Thiadiazol-2-yl) benzamide (B126) derivatives | R. solani, B. cinerea | Excellent fungicidal activity | researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. For 1,3,4-thiadiazine and 1,3,4-thiadiazole derivatives, SAR studies aim to identify the structural features responsible for their anticancer, antiviral, and antimicrobial effects, guiding the design of more potent and selective compounds. jocpr.com

Key findings from SAR studies on this class of compounds include:

Substitution at the 5-position: The introduction of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core generally enhances anticancer effects. The nature and position of substituents on this aromatic ring are critical. For example, in a series of 5-aryl-1,3,4-thiadiazole derivatives, a 4-chlorophenyl group was a key feature for cytotoxic activity. nih.govnih.gov

Modification of the 2-amino group: The reactivity of the amino group at the 2-position makes it a prime site for derivatization to modulate biological activity. nih.gov Linking different heterocyclic moieties, such as piperazine (B1678402) or aminothiazole, through an acetamide (B32628) linker to this position has yielded compounds with high cytotoxic potential against cancer cells. nih.gov The size of the substituent on the amino group can also influence antiviral activity. nih.gov

These SAR studies underscore the versatility of the 1,3,4-thiadiazine/thiadiazole scaffold and highlight that targeted modifications to its various positions can optimize a desired biological activity, be it anticancer, antiviral, or antimicrobial. jocpr.com

Impact of Substituents on Biological Potency and Selectivity

The biological activity of heterocyclic compounds, including the 1,3,4-thiadiazine scaffold, is profoundly influenced by the nature and position of substituents. Modifications to the core structure can alter the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its affinity and selectivity for biological targets.

Studies on related diaryl-substituted heterocyclic systems demonstrate the critical role of substituents on the aryl rings. For instance, in a series of 3,6-diaryl-7H- acs.orgnih.govnih.govtriazolo[3,4-b] acs.orgnih.govmdpi.comthiadiazines, which feature a related thiadiazine-fused core, substitutions on the phenyl rings led to significant variations in antiproliferative activity against human cancer cell lines. nih.gov The introduction of methoxy (B1213986) (CH₃O) groups, particularly the classic 3,4,5-trimethoxy pattern found in potent tubulin inhibitors like Combretastatin A-4 (CA-4), often enhances potency. nih.gov However, other patterns, such as 3,4-dimethoxy or a single methoxy group at the 3- or 4-position, were also found to maintain high activity. nih.gov This suggests that for the this compound scaffold, adding methoxy or similar electron-donating groups to its phenyl rings could be a viable strategy to modulate biological effects.

Furthermore, the presence of electron-withdrawing groups, such as halogens, can significantly impact activity. Research on fluorinated 2-amino-1,3,4-thiadiazines suggests that the introduction of fluorine atoms can alter the molecule's reactivity and biological profile, potentially leading to more physiologically active compounds. biointerfaceresearch.com For this compound, placing electron-withdrawing groups like fluoro (F), chloro (Cl), bromo (Br), or nitro (NO₂) on the phenyl rings would be expected to modulate the electronic distribution of the entire molecule and influence its interactions with target proteins. mdpi.com

The 2-amino group is another key site for modification. Derivatization of this group can alter hydrogen-bonding capabilities and introduce new steric or lipophilic features. In studies on 2-amino-1,3,4-thiadiazoles, this position is frequently modified to explore new interactions with biological targets, and such changes are known to be critical for potency. nih.govmdpi.com

The following table summarizes the structure-activity relationships for a series of analogous 3,6-diaryl- acs.orgnih.govnih.govtriazolo[3,4-b] acs.orgnih.govmdpi.comthiadiazines, illustrating the impact of aryl substituents on antiproliferative activity.

| Compound | A-Ring Substituent (at position 6) | B-Ring Substituent (at position 3) | IC₅₀ (µM) vs. SGC-7901 (Gastric Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) |

|---|---|---|---|---|

| Analogue 1 | 3,4,5-Trimethoxyphenyl | 4-Methylphenyl | 0.027 | 0.016 |

| Analogue 2 | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | 0.041 | 0.038 |

| Analogue 3 | 3,4,5-Trimethoxyphenyl | 4-Chlorophenyl | 0.14 | 0.11 |

| Analogue 4 | 3,4-Dimethoxyphenyl | 4-Methoxyphenyl | 0.024 | 0.012 |

| Analogue 5 | 3,4-Dimethoxyphenyl | 4-Fluorophenyl | 0.015 | 0.011 |

| Analogue 6 | 3-Methoxyphenyl | 4-Fluorophenyl | 0.018 | 0.011 |

| Positive Control (CA-4) | 3,4,5-Trimethoxyphenyl | 4-Hydroxyphenyl | 0.013 | 0.009 |